6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine
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Overview
Description
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amine followed by the replacement of the diazonium group with a fluorine atom . Another approach is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Iron powder, tin(II) chloride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridines
Scientific Research Applications
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds and electrostatic interactions. The methylsulfanyl group can also participate in various chemical reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the methylsulfanyl group.
6-Fluoro-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a methylsulfanyl group.
Uniqueness
6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine is unique due to the presence of both a fluorine atom and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9FN2S |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6-fluoro-4-(methylsulfanylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9FN2S/c1-11-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3,(H2,9,10) |
InChI Key |
PRVUTIAUPVHCOH-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC(=NC(=C1)F)N |
Origin of Product |
United States |
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